6-Amino-3,4-benzocoumarin
Overview
Description
6-Amino-3,4-benzocoumarin, also known as 2-Amino-6H-dibenzo[b,d]pyran-6-one, is a heterocyclic compound with the molecular formula C13H9NO2. This compound is part of the coumarin family, which is known for its wide range of biological and pharmacological activities. Coumarins are naturally occurring oxygen-containing heterocycles found in many plant species and have been extensively studied for their medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Amino-3,4-benzocoumarin can be synthesized through various methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization to form the coumarin ring. The reaction conditions typically include heating the mixture under reflux for several hours.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3,4-benzocoumarin undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Nitro-6-amino-3,4-benzocoumarin.
Reduction: 6-Amino-3,4-dihydrobenzocoumarin.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-3,4-benzocoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with proteins and enzymes, making it useful in biochemical assays.
Medicine: Due to its potential pharmacological activities, it is investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of dyes, optical brighteners, and fluorescent probes.
Mechanism of Action
The mechanism of action of 6-Amino-3,4-benzocoumarin involves its interaction with various molecular targets. For instance, it can bind to human serum albumin through non-covalent hydrophobic interactions, quenching the intrinsic fluorescence of the protein. This interaction is crucial for its potential biomedical applications, as it affects the compound’s bioavailability and distribution in the body.
Comparison with Similar Compounds
- 7-Amino-4-methylcoumarin
- 3-Aminocoumarin
- 7-Amino-4-(trifluoromethyl)coumarin
Comparison: 6-Amino-3,4-benzocoumarin is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-aminobenzo[c]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSQFJGGUZPEHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324115 | |
Record name | 6-Amino-3,4-benzocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83527-99-5 | |
Record name | NSC405762 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-3,4-benzocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-3,4-benzocoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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